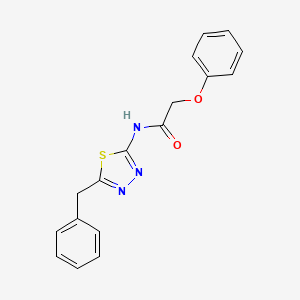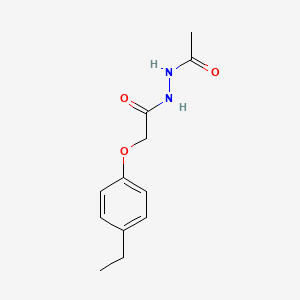
N'-acetyl-2-(4-ethylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-2-(4-ethylphenoxy)acetohydrazide, commonly known as AEPH, is a chemical compound that has gained significant attention in the field of scientific research. AEPH belongs to the class of hydrazide derivatives and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of AEPH is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate various cellular pathways. AEPH has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. AEPH has also been shown to modulate the activity of various signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
AEPH has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which play a role in inflammation. AEPH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, AEPH has been shown to improve cognitive function and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
AEPH has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. AEPH has also been shown to exhibit low toxicity, which makes it a potential candidate for therapeutic applications. However, the limitations of AEPH include its poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of AEPH is not fully understood, which can make it challenging to design experiments to investigate its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of AEPH. One potential area of research is the investigation of its potential use in the treatment of neurodegenerative disorders. AEPH has been shown to improve cognitive function and protect against oxidative stress, which makes it a potential candidate for the treatment of diseases such as Parkinson's and Alzheimer's. Another area of research is the investigation of the mechanism of action of AEPH. A better understanding of the cellular pathways modulated by AEPH could lead to the development of more targeted therapies. Finally, the development of novel formulations of AEPH that improve its solubility in water could make it a more viable candidate for therapeutic applications.
Conclusion:
In conclusion, AEPH is a chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-microbial properties, make it a promising candidate for the treatment of various diseases. However, the limitations of AEPH, including its poor solubility in water and the need for further investigation of its mechanism of action, highlight the need for continued research in this area.
Synthesemethoden
The synthesis of AEPH involves a multi-step process that includes the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. The subsequent reaction of this intermediate with hydrazine hydrate in the presence of acetic acid and acetic anhydride leads to the formation of AEPH. The purity of the synthesized compound is confirmed through thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
AEPH has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. AEPH has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, AEPH has been studied for its ability to protect against oxidative stress and its potential to improve cognitive function.
Eigenschaften
IUPAC Name |
N'-acetyl-2-(4-ethylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-10-4-6-11(7-5-10)17-8-12(16)14-13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPMEOVVVOOBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


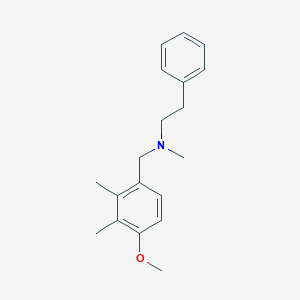
![N-ethyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791796.png)
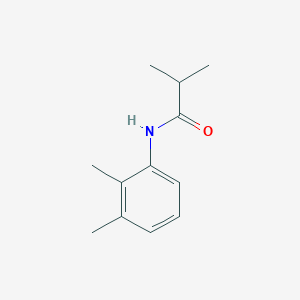
![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)

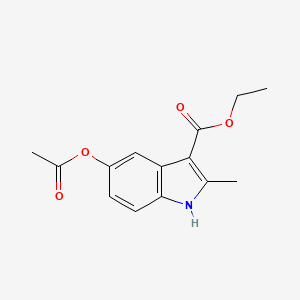
![3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5791834.png)
![2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5791838.png)

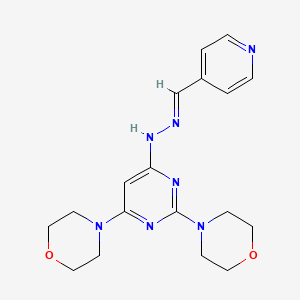
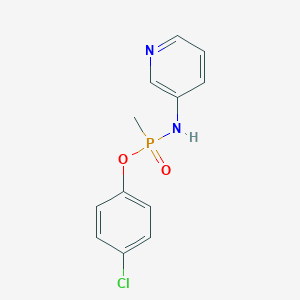
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)
